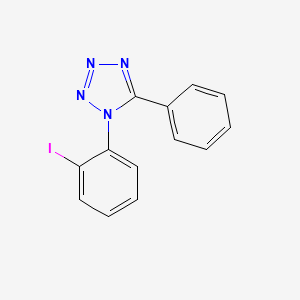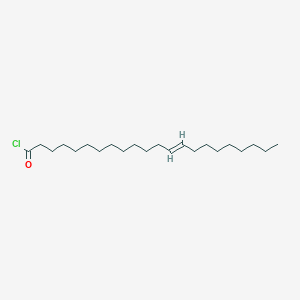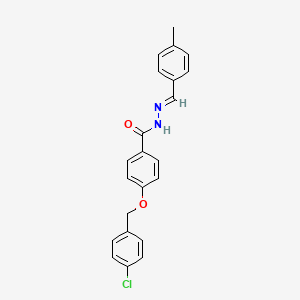
1-(2-iodophenyl)-5-phenyl-1H-tetrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-iodophenyl)-5-phenyl-1H-tetrazole is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom. This specific compound features an iodine atom attached to a phenyl ring, which is further connected to a tetrazole ring. The presence of iodine and the tetrazole ring makes this compound interesting for various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-iodophenyl)-5-phenyl-1H-tetrazole can be achieved through several methods. One common approach involves the reaction of 2-iodoaniline with sodium azide in the presence of a copper catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired tetrazole compound.
Another method involves the use of 2-iodobenzyl chloride and sodium azide, followed by cyclization to form the tetrazole ring. This reaction may require elevated temperatures and the presence of a base, such as potassium carbonate, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and scalability. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.
化学反应分析
Types of Reactions
1-(2-iodophenyl)-5-phenyl-1H-tetrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organolithium or organomagnesium compounds.
Oxidation Reactions: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The tetrazole ring can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organolithium compounds, such as n-butyllithium, and organomagnesium compounds, such as Grignard reagents. These reactions typically occur under anhydrous conditions and at low temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation. These reactions may require acidic or basic conditions and elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions typically occur under mild conditions and at room temperature.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl-tetrazole derivatives.
Oxidation Reactions: Products include quinones and other oxidized phenyl derivatives.
Reduction Reactions: Products include amines and other reduced tetrazole derivatives.
科学研究应用
1-(2-iodophenyl)-5-phenyl-1H-tetrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound. It may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications. It may act as a precursor for the development of new drugs.
Industry: Used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
相似化合物的比较
Similar Compounds
1-(2-bromophenyl)-5-phenyl-1H-tetrazole: Similar structure but with a bromine atom instead of iodine.
1-(2-chlorophenyl)-5-phenyl-1H-tetrazole: Similar structure but with a chlorine atom instead of iodine.
1-(2-fluorophenyl)-5-phenyl-1H-tetrazole: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
1-(2-iodophenyl)-5-phenyl-1H-tetrazole is unique due to the presence of the iodine atom, which can influence its reactivity and interactions. The larger size and higher polarizability of iodine compared to other halogens can result in different chemical and biological properties, making this compound distinct from its halogenated analogs.
属性
分子式 |
C13H9IN4 |
|---|---|
分子量 |
348.14 g/mol |
IUPAC 名称 |
1-(2-iodophenyl)-5-phenyltetrazole |
InChI |
InChI=1S/C13H9IN4/c14-11-8-4-5-9-12(11)18-13(15-16-17-18)10-6-2-1-3-7-10/h1-9H |
InChI 键 |
XRMSTMSFRJTCAE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NN=NN2C3=CC=CC=C3I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-3-isobutyl-5-({1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12000349.png)
![Spiro[bicyclo[3.2.1]oct-2-ene-8,2'-[1,3]dioxolane]](/img/structure/B12000356.png)

![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12000375.png)
![2,4-dichloro-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B12000389.png)
![N-[3-[2-(dimethylamino)-2-oxoethyl]-5-nitro-1,3-thiazol-2-ylidene]pyridine-4-carboxamide](/img/structure/B12000393.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12000399.png)
![2,4-Dichloro-6-(7,9-dichloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol](/img/structure/B12000407.png)


![1-nitro-2-[(1E,3E)-4-(2-nitrophenyl)-1,3-butadienyl]benzene hydrate](/img/structure/B12000411.png)

![4-(benzyloxy)-1-nitro-2-[(E)-2-nitroethenyl]benzene](/img/structure/B12000417.png)

